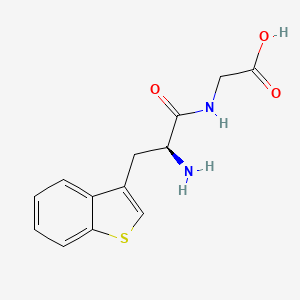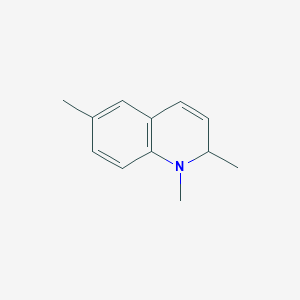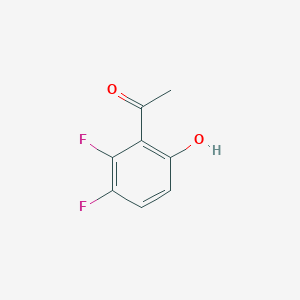![molecular formula C19H23N3O B12630006 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one CAS No. 919119-16-7](/img/structure/B12630006.png)
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one is a complex organic compound that features a piperidine ring substituted with an anilino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Anilino Groups: The piperidine ring is then substituted with an anilino group through nucleophilic substitution reactions.
Attachment of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The anilino groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one: This compound has a similar piperidine ring but with an aminoethyl group instead of an anilino group.
2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one: This compound features a methylphenyl group in place of the anilino group.
Uniqueness
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one is unique due to the presence of two anilino groups, which can enhance its ability to interact with biological targets. This structural feature may contribute to its potential as a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
919119-16-7 |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[4-(2-anilinoanilino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O/c1-15(23)22-13-11-17(12-14-22)21-19-10-6-5-9-18(19)20-16-7-3-2-4-8-16/h2-10,17,20-21H,11-14H2,1H3 |
InChI-Schlüssel |
UNEUUSHSGCJJHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
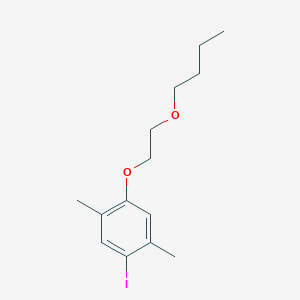
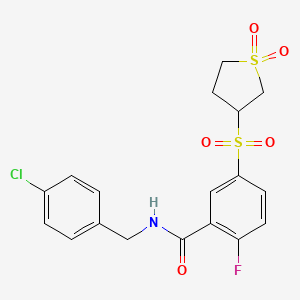
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
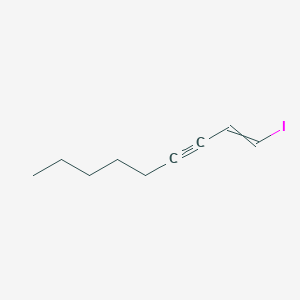
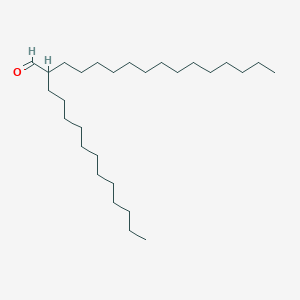
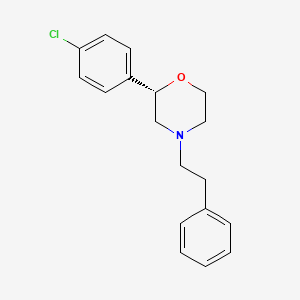
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)

